3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771664
InChI: InChI=1S/C23H23FN2O4S/c1-5-13-26-16(3)15(2)21(31(28,29)20-11-9-19(30-4)10-12-20)22(26)25-23(27)17-7-6-8-18(24)14-17/h5-12,14H,1,13H2,2-4H3,(H,25,27)
SMILES:
Molecular Formula: C23H23FN2O4S
Molecular Weight: 442.5 g/mol

3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

CAS No.:

Cat. No.: VC14771664

Molecular Formula: C23H23FN2O4S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide -

Specification

Molecular Formula C23H23FN2O4S
Molecular Weight 442.5 g/mol
IUPAC Name 3-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide
Standard InChI InChI=1S/C23H23FN2O4S/c1-5-13-26-16(3)15(2)21(31(28,29)20-11-9-19(30-4)10-12-20)22(26)25-23(27)17-7-6-8-18(24)14-17/h5-12,14H,1,13H2,2-4H3,(H,25,27)
Standard InChI Key PNDQVJFYUJANNK-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)F)CC=C)C

Introduction

3-Fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound belonging to the class of benzamides. It features a unique combination of functional groups, including a fluorine atom, a methoxyphenyl sulfonyl group, and a pyrrole moiety. This compound is notable for its potential therapeutic applications due to its structural features that may interact effectively with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including nucleophilic substitution reactions and possibly Suzuki–Miyaura coupling, similar to other complex organic molecules in its class. The exact synthesis pathway may vary depending on the specific conditions and reagents used.

Synthesis Steps:

  • Starting Materials: Typically involve pyrrole derivatives and benzamide precursors.

  • Reaction Conditions: May include the use of solvents like dichloromethane and reagents such as triethylamine for coupling reactions.

  • Purification: Often involves chromatography techniques to achieve high purity.

Biological Activity and Potential Applications

Compounds with similar structures have shown various biological activities, including anticancer, antimicrobial, and analgesic properties. The presence of a fluorine atom and a sulfonamide group in this compound could enhance its binding affinity and selectivity towards specific biological targets, potentially leading to novel therapeutic applications.

Potential Applications:

  • Pharmaceuticals: As a lead compound for developing therapeutic agents targeting specific biological pathways.

  • Biological Targets: Enzymes or receptors involved in various diseases.

Chemical Reactions

This compound can undergo several chemical reactions due to its functional groups:

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic or basic medium
ReductionLithium aluminum hydrideDry ether
SubstitutionSodium methoxideMethanol

These reactions are typical for compounds with similar functional groups and can be used to modify the compound for specific applications.

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